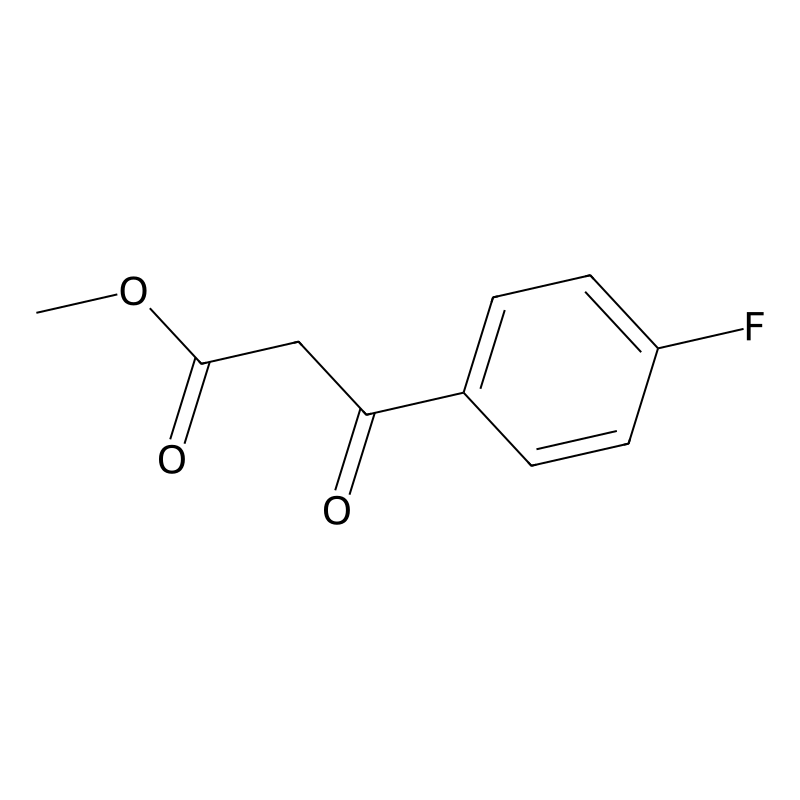

Methyl 4-fluorobenzoylacetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Methyl 4-fluorobenzoylacetate (CAS 63131-29-3) is a highly versatile fluorinated beta-keto ester primarily utilized as a building block for pharmaceutical and agrochemical active ingredients. Featuring a para-fluorinated aromatic ring and a reactive methyl ester moiety, it serves as a critical precursor for the synthesis of pyrazoles, pyrimidines, and coumarins. In industrial procurement, this compound is valued for its precise balance of electrophilicity and lipophilicity, offering a streamlined pathway to introduce the metabolically stable 4-fluorophenyl pharmacophore into complex molecular scaffolds, such as HCV NS5B polymerase inhibitors and casein kinase 1 delta modulators [1].

Substituting Methyl 4-fluorobenzoylacetate with its ethyl ester analog (Ethyl 4-fluorobenzoylacetate) or unfluorinated counterparts (Methyl benzoylacetate) introduces significant downstream processing and efficacy risks. In condensation reactions with hydrazines or amidines to form pyrazoles, the methyl ester exhibits faster leaving-group kinetics and generates methanol as a byproduct, which is substantially easier to strip under vacuum than ethanol, thereby reducing thermal degradation of sensitive intermediates [1]. Furthermore, replacing the para-fluoro moiety with a generic hydrogen (unfluorinated analog) eliminates the critical metabolic blocking effect at the para position, drastically reducing the in vivo half-life of the resulting active pharmaceutical ingredients due to rapid CYP450-mediated hydroxylation[2].

Biocatalytic Enantioselective Reduction Efficiency

When subjected to enzymatic reduction using (S)-specific secondary alcohol dehydrogenase (PEDH, EC 1.1.1.B3) from Aromatoleum aromaticum, Methyl 4-fluorobenzoylacetate demonstrates high conversion rates, yielding the (S)-methyl 3-(4-fluorophenyl)-3-hydroxypropanoate with near complete stereocontrol[1]. Compared to traditional heavy-metal-catalyzed asymmetric hydrogenation, this biocatalytic route achieves 100% (S)-enantiospecific product formation under mild aqueous conditions, eliminating heavy metal remediation costs and complex catalyst separation steps [2].

| Evidence Dimension | Enantiomeric Excess (ee) in Biocatalytic Reduction |

| Target Compound Data | >99% ee (100% S-enantiospecificity) via PEDH |

| Comparator Or Baseline | Standard chemical asymmetric hydrogenation (requires chiral transition metal catalysts, varying ee) |

| Quantified Difference | Elimination of heavy metal catalysts while maintaining >99% ee |

| Conditions | NADH-dependent reduction using Aromatoleum aromaticum PEDH |

Enables cost-effective, green-chemistry compliant manufacturing of chiral beta-hydroxy ester intermediates without heavy metal contamination.

Condensation Reactivity and Byproduct Volatility

In the synthesis of complex heterocycles like pyrazoles and pyrimidines, the choice of ester alkyl group significantly impacts process cycle times. Methyl 4-fluorobenzoylacetate generates methanol upon condensation, whereas the ethyl analog generates ethanol. The 13.7 °C lower boiling point of methanol (64.7 °C) compared to ethanol (78.4 °C) allows for more efficient vacuum stripping at lower temperatures, minimizing the thermal degradation of sensitive pharmaceutical intermediates and improving overall batch yield .

| Evidence Dimension | Byproduct Boiling Point (Process Stripping) |

| Target Compound Data | Methanol byproduct (bp 64.7 °C) |

| Comparator Or Baseline | Ethyl 4-fluorobenzoylacetate (Ethanol byproduct, bp 78.4 °C) |

| Quantified Difference | 13.7 °C lower boiling point for byproduct removal |

| Conditions | Vacuum distillation during large-scale condensation reactions |

Lower stripping temperatures reduce thermal stress on complex intermediates, directly improving industrial batch yields and reducing energy costs.

Pharmacophore Metabolic Stability

The incorporation of the para-fluoro substitution in Methyl 4-fluorobenzoylacetate provides a quantifiable thermodynamic barrier against metabolic degradation compared to the unfluorinated Methyl benzoylacetate. The C-F bond possesses a dissociation energy of approximately 116 kcal/mol, compared to just 99 kcal/mol for a standard aromatic C-H bond . This 17 kcal/mol difference effectively blocks CYP450-mediated para-hydroxylation, a common metabolic liability, thereby extending the pharmacokinetic half-life of downstream active ingredients[1].

| Evidence Dimension | Bond Dissociation Energy (Para-position) |

| Target Compound Data | C-F bond (~116 kcal/mol) |

| Comparator Or Baseline | Methyl benzoylacetate (C-H bond, ~99 kcal/mol) |

| Quantified Difference | +17 kcal/mol thermodynamic barrier to oxidation |

| Conditions | In vivo CYP450 metabolic oxidation models |

Procuring the para-fluorinated precursor is essential for synthesizing APIs that require high metabolic stability and extended in vivo half-lives.

Synthesis of Casein Kinase 1 Delta (CSNK1D) Modulators

Used as a primary building block to construct the fluorinated pyrazole core of CSNK1D inhibitors, where the para-fluoro group is critical for target binding and metabolic stability in neurological drug development [1].

Production of HCV NS5B Polymerase Inhibitors

Serves as an essential starting material for the synthesis of benzofuran-based antiviral compounds, leveraging the reactive methyl ester for efficient cyclization and amidation steps [2].

Biocatalytic Production of Chiral Beta-Hydroxy Esters

Serves as a highly compatible substrate for enzymatic reduction using PEDH, enabling the green synthesis of highly pure (S)-enantiomers for advanced pharmaceutical intermediates without heavy metal catalysts[3].

References

- [1] WIPO Patent WO2022058920A1. 'Casein kinase 1 delta modulators.'

- [2] WIPO Patent WO2013028371A1. 'Benzofuran compounds for the treatment of hepatitis c virus infections.'

- [3] National Institutes of Health (PMC). 'Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase.'

XLogP3

Other CAS

Wikipedia

Dates

Explore Compound Types